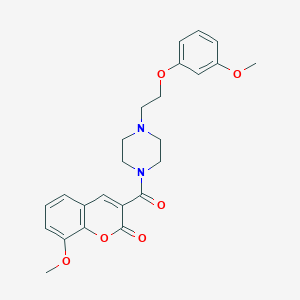

8-methoxy-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

This coumarin derivative features an 8-methoxy group, a piperazine-1-carbonyl moiety at position 3, and a 2-(3-methoxyphenoxy)ethyl substituent on the piperazine ring. Its structural complexity is designed to modulate biological activity, particularly targeting enzyme inhibition (e.g., carbonic anhydrases) or antiproliferative effects, as seen in related compounds .

Properties

IUPAC Name |

8-methoxy-3-[4-[2-(3-methoxyphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-29-18-6-4-7-19(16-18)31-14-13-25-9-11-26(12-10-25)23(27)20-15-17-5-3-8-21(30-2)22(17)32-24(20)28/h3-8,15-16H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJLOAPVBRNFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Methoxy-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps typically include:

- Formation of the Chromenone Core : The chromenone structure is established using appropriate aromatic and aliphatic reagents.

- Piperazine Attachment : A piperazine moiety is introduced via a carbonyl linkage, enhancing the compound's biological profile.

- Methoxy Substitution : The introduction of methoxy groups at specific positions increases lipophilicity and potentially enhances bioactivity.

Biological Activity

The biological activity of this compound has been assessed through various studies, focusing on its antibacterial, anticancer, and neuroprotective properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties, particularly against resistant strains such as Pseudomonas aeruginosa. For instance, studies have shown that related piperazine hybridized compounds demonstrate:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have an MIC as low as 1 μg/mL against P. aeruginosa .

- Mechanism of Action : The antibacterial activity is attributed to membrane disruption, leading to increased permeability and subsequent bacterial cell death. This mechanism involves oxidative stress induction and metabolic disruption within bacterial cells .

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties:

- Cell Viability Assays : In vitro studies have reported reduced viability in cancer cell lines treated with the compound, indicating potential for further development as an anticancer agent.

- Mechanistic Insights : The proposed mechanism includes apoptosis induction via mitochondrial pathways and disruption of cell cycle progression .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects:

- Oxidative Stress Reduction : Initial findings indicate that it may reduce oxidative stress markers in neuronal cells, which is crucial for protecting against neurodegenerative diseases.

- Cytoprotective Mechanisms : It may enhance neuronal survival under stress conditions by modulating signaling pathways related to cell survival .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative with a similar structure was evaluated in clinical trials for its effectiveness against multidrug-resistant bacterial infections, showing promising results in reducing infection rates.

- Case Study 2 : Another study focused on its application in oncology, where patients receiving treatment with a related piperazine derivative exhibited improved outcomes compared to conventional therapies.

Data Summary

The following table summarizes key biological activities and findings related to the compound:

| Biological Activity | Test Organism/Cell Line | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | 1 | Membrane disruption, oxidative stress |

| Anticancer | Cancer Cell Lines | Varies | Apoptosis induction, cell cycle arrest |

| Neuroprotective | Neuronal Cells | Not specified | Oxidative stress reduction |

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of chromenone compounds exhibit significant antitumor properties. Studies have shown that compounds similar to 8-methoxy-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that chromenone derivatives can induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting a mechanism for their antitumor effects .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. A related study highlighted the synthesis of chromene derivatives that displayed antibacterial and antifungal activities against several pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentrations (MICs) of these compounds were evaluated, revealing promising results for further development as antimicrobial agents.

Neuroprotective Effects

Piperazine derivatives have been studied for their neuroprotective properties. Research has shown that compounds containing piperazine can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The potential for this compound to influence neuronal survival and function is an area of ongoing investigation .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Piperazine Ring

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-methoxyphenoxyethyl group (electron-donating) contrasts with sulfonyl-piperazine derivatives (e.g., 3-(4-(ethylsulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one), where sulfonyl groups increase polarity and alter receptor binding .

- Positional Isomerism: Compound 43 (3-methoxyphenyl) and 44 (4-methoxyphenyl) in demonstrate that para-substitution on the phenyl ring improves carbonic anhydrase IX/XII inhibition compared to meta-substitution, suggesting the target compound’s 3-methoxyphenoxy group may favor specific binding conformations .

Core Modifications in Coumarin Derivatives

- Trifluoromethyl-substituted chromenones (e.g., ) exhibit enhanced electron-withdrawing effects, which may improve target affinity but reduce solubility compared to methoxy groups .

- Piperazine Linker Variations: HBK compounds () with phenoxyethyl-piperazine chains (e.g., HBK14’s 2,6-dimethylphenoxy group) highlight how alkylation and aromatic substitution influence pharmacokinetics. The target compound’s 3-methoxyphenoxyethyl chain likely balances lipophilicity and steric bulk for optimal bioavailability .

Enzyme Inhibition

- Carbonic Anhydrase IX/XII Inhibition: Compounds 40–45 () show IC₅₀ values in the nanomolar range, with 43 (3-methoxyphenyl) exhibiting superior selectivity for tumor-associated isoforms. The target compound’s 3-methoxyphenoxyethyl group may mimic this activity .

Antiproliferative Effects

- Cytotoxicity :

Comparative Data Table

Preparation Methods

Pechmann Condensation Protocol

- Reactants : Resorcinol derivative (e.g., 3-methoxyphenol) and ethyl acetoacetate.

- Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃).

- Conditions : Reflux at 80–100°C for 4–6 hours.

- Yield : 70–85%.

Mechanistic Insight :

The reaction proceeds via acid-catalyzed formation of a keto-enol tautomer, followed by cyclodehydration to yield the coumarin ring. The methoxy group at position 8 is introduced by selecting a resorcinol derivative pre-substituted with methoxy at the appropriate position.

Alternative Route: Kostanecki-Robinson Reaction

For regioselective substitution, the Kostanecki-Robinson reaction employs acylation of o-hydroxyaryl ketones with acetic anhydride:

$$

\text{3-Methoxy-2-hydroxyacetophenone} + \text{Acetic anhydride} \xrightarrow{\text{NaOAc}} \text{8-Methoxycoumarin-3-carboxylic acid}

$$

- Conditions : Reflux in sodium acetate/acetic acid.

- Advantage : Direct introduction of the C-3 carboxyl group, facilitating subsequent coupling to piperazine.

Functionalization at the C-3 Position

The C-3 carboxyl group is critical for conjugating the piperazine moiety. This step typically involves converting the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with piperazine.

Synthesis of 8-Methoxycoumarin-3-Carbonyl Chloride

- Reactant : 8-Methoxycoumarin-3-carboxylic acid.

- Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride.

- Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–3 hours.

- Yield : >90%.

Characterization :

Coupling with Piperazine

The acyl chloride reacts with piperazine in a two-fold molar ratio to ensure mono-substitution:

$$

\text{Coumarin-3-COCl} + \text{Piperazine} \xrightarrow{\text{Et₃N}} \text{Coumarin-3-CO-Piperazine}

$$

- Solvent : Dry tetrahydrofuran (THF) or DCM.

- Base : Triethylamine (Et₃N) to scavenge HCl.

- Conditions : 0°C to room temperature, 12–24 hours.

- Yield : 60–75%.

Optimization Note :

Excess piperazine minimizes di-substitution. Monitoring via TLC (eluent: ethyl acetate/hexane 1:1) confirms reaction completion.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data (If Available)

Single-crystal X-ray diffraction of intermediates (e.g., coumarin hydrazides) reveals planar coumarin systems and non-covalent interactions (C–H···O, π-stacking), ensuring structural rigidity.

Industrial-Scale Considerations

For large-scale production, key optimizations include:

- Continuous Flow Reactors : Enhance yield and reduce reaction time for Pechmann condensation.

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps.

- Catalyst Recycling : Use immobilized Lewis acids (e.g., Fe³⁺-zeolite) for Kostanecki-Robinson reactions.

Summary of Synthetic Routes

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Coumarin core formation | H₂SO₄, 80°C, 6h | 70–85% |

| 2 | Acyl chloride synthesis | SOCl₂, DCM, reflux | >90% |

| 3 | Piperazine coupling | Piperazine, Et₃N, THF, 24h | 60–75% |

| 4 | Phenoxyethyl alkylation | K₂CO₃, DMF, 80°C, 48h | 40–55% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.